1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for 1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide are not found, general methods for synthesizing azetidines can be applied . Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride. Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride .Scientific Research Applications
Protein Conformation Influence
The substitution of L-proline with L-azetidine-2-carboxylic acid (Aze), a lower homologue, in proteins, particularly collagen, alters their properties significantly. N-acetyl-Aze-N′-methylamide and various Aze-containing dipeptides exhibit different conformational constraints compared to those containing Proline. Aze incorporation increases peptide flexibility due to reduced repulsive non-covalent interactions, impacting the stability of ordered polypeptide conformations. Specifically, the collagen-like extended conformation is less energetically favorable in Aze, contributing to the destabilization of the collagen triple helix. This effect is crucial in understanding the structural and functional implications of such substitutions in protein engineering and design (Zagari, Némethy, & Scheraga, 1990).
Functional Derivatives and Synthesis
The synthesis of azetidine derivatives, such as the conversion of methyl α-tosylamino-γ-chlorobutyrate to methyl 1-tosylazetidine-2-carboxylate and its subsequent transformation into carboxylic acid and carbinol forms, showcases the chemical versatility of azetidine structures. Additionally, the preparation of 1-acetyl-2,2,4,4-tetramethylazetidine-3-carboxylic acid via the photolysis of 1-acetyl-4-diazo-2,2,5,5-tetramethylpyrrolidin-3-one exemplifies the innovative approaches in synthesizing complex azetidine derivatives. These methodologies provide valuable insights into the development of new compounds with potential applications in medicinal chemistry and drug design (Chen, Sanjiki, Kato, & Ohta, 1967).
Antimicrobial Activity
The synthesis of new pyridothienopyrimidines and pyridothienotriazines, involving the reaction of 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides with various reagents, led to compounds exhibiting in vitro antimicrobial activities. These findings underscore the potential of azetidine and pyridine derivatives in the development of novel antimicrobial agents, offering new pathways for combating resistant microbial strains. The structure-activity relationship studies of such compounds can further enhance the understanding of their mechanism of action and improve their efficacy and specificity (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Mechanism of Action
Target of Action
The primary target of 1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth, differentiation, inflammation, and immune responses .
Mode of Action
This compound interacts with STAT3 by binding with high affinity . This binding inhibits the phosphorylation and DNA-binding activity of STAT3, disrupting its dimerization and thereby inhibiting its function . The compound has been shown to have sub-micromolar potencies against STAT3 .
Biochemical Pathways
The inhibition of STAT3 affects various biochemical pathways. STAT3 is involved in many signaling pathways that regulate cell growth, survival, and differentiation. By inhibiting STAT3, the compound can disrupt these pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
The compound has been optimized for improved cell membrane permeability and other physicochemical properties, which could impact its absorption, distribution, metabolism, and excretion (adme) properties .
Properties
IUPAC Name |
1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-4-3-5-13-11(8)14-12(17)10-6-15(7-10)9(2)16/h3-5,10H,6-7H2,1-2H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDLMPMVTULYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.